molecular formula C9H17N3 B1322838 N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine CAS No. 1007520-32-2

N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine

Cat. No. B1322838
M. Wt: 167.25 g/mol
InChI Key: UMXGKHVBQSAEKG-UHFFFAOYSA-N
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Description

N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine is a compound that can be associated with a class of ligands known as bis(pyrazolyl)ethanamine derivatives. These ligands are designed to probe supramolecular interactions and have been utilized in the synthesis of various metal complexes. The compound itself is not explicitly mentioned in the provided papers, but its structure suggests it would have similar properties to those described in the research.

Synthesis Analysis

The synthesis of related bis(pyrazolyl)ethanamine ligands has been successfully achieved, as reported in the first paper. These ligands, including one with a benzyl group substituted on the amine, have been used to form complexes with copper(I) centers. The synthesis involves coordination through both pyrazolyl rings and the nitrogen atom from the NH2 group, resulting in a fac tridentate fashion .

Molecular Structure Analysis

The molecular structure of related compounds, such as the cobalt(II) complexes containing N-substituted N,N,N-bis((1H-pyrazol-1-yl)methyl)amine ligands, has been extensively studied. These structures can range from four-coordinate to five-coordinate complexes depending on the substitution group on the amine moiety. The geometry of these complexes can be either a distorted tetrahedral or a distorted trigonal bipyramid .

Chemical Reactions Analysis

The reactivity of these ligands has been explored in the context of forming metal complexes. For instance, the cobalt(II) complexes have been shown to catalyze the polymerization of methyl methacrylate (MMA), producing poly(methylmethacrylate) (PMMA) with high molecular weight and narrow polydispersity index. The resulting PMMA is characterized by its syndiotacticity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these ligands and their complexes can be inferred from their molecular structures and the types of interactions they engage in. For example, the copper(I) triphenylphosphine complex of the bis(pyrazolyl)ethanamine ligand forms a 2D noncovalent network in the solid state, facilitated by N-H...pi, C-H...pi interactions, and hydrogen bonds. When a benzyl group is introduced, the complex exhibits a 3D architecture . Additionally, the molecular structure and vibrational frequencies of related compounds have been investigated using various computational methods, providing insights into their stability, charge transfer, and potential applications in nonlinear optics .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of N,N-disubstituted 3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides and -propanamines, as well as N-substituted 2-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)ethanamines, has been explored (Bruno et al., 1991). These compounds have shown various biological activities in vitro and in vivo.

Biological Activities

  • Some compounds in this category have demonstrated remarkable local anesthetic, analgesic, and in vitro platelet antiaggregating activities, as well as moderate antiinflammatory and antipyretic activities in rats and mice (Bruno et al., 1994).

DNA Interaction and Cytotoxicity Studies

  • Cu(II) complexes of similar ligands have shown good DNA binding propensity and minor structural changes of calf thymus DNA, with potential applications in the study of DNA interactions and cytotoxicity assays (Kumar et al., 2012).

Metal Complexes and Catalysis

  • The synthesis and characterization of metal complexes containing these ligands have been studied, showing potential applications in catalysis and materials science (Cubanski et al., 2013).

Polymerization Catalysts

  • Cu(II) complexes with N,N-bidentate N-substituted phenylethanamine derivatives have been used as pre-catalysts for the controlled ring-opening polymerization of rac-lactide (Cho et al., 2019).

Coordination Chemistry

  • The formation of Co(II) complexes with N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands has been explored, showing different coordination geometries depending on the N′-substitution group (Choi et al., 2015).

Spectroscopic Investigations

  • Investigations involving IR, NMR, and Mössbauer spectroscopy have been conducted on tin(IV) and organotin(IV) derivatives of bis(pyrazol-1-yl) alkanes (Pettinari et al., 1995).

Antitumor and Antifungal Activities

  • Synthesis, characterization, and bioactivity studies of pyrazole derivatives have been conducted, identifying antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020).

properties

IUPAC Name

N-[(1,3,5-trimethylpyrazol-4-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-5-10-6-9-7(2)11-12(4)8(9)3/h10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXGKHVBQSAEKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(N(N=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine

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